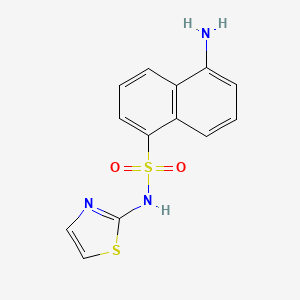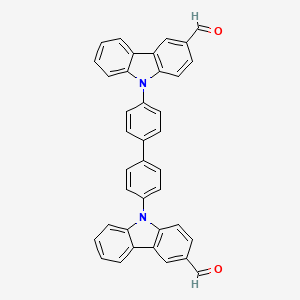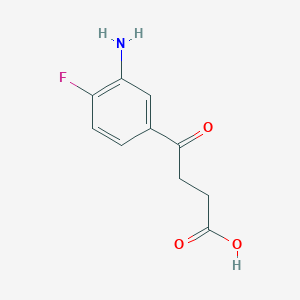
2-(2-formyl-4-methylphenoxy)ethyl acetate
Descripción general
Descripción
2-(2-formyl-4-methylphenoxy)ethyl acetate is an organic compound with a complex structure It is characterized by the presence of an acetic acid ester group attached to a phenoxy group, which is further substituted with a formyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester typically involves the esterification of acetic acid with 2-(2-formyl-4-methyl-phenoxy)-ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-formyl-4-methylphenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-carboxy-4-methyl-phenoxy)-ethyl acetate.
Reduction: 2-(2-hydroxymethyl-4-methyl-phenoxy)-ethyl acetate.
Substitution: 2-(2-formyl-4-methyl-phenoxy)-ethyl amide or 2-(2-formyl-4-methyl-phenoxy)-ethanol.
Aplicaciones Científicas De Investigación
2-(2-formyl-4-methylphenoxy)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for understanding the mechanisms of esterases.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active form of the compound. The formyl group can participate in various biochemical pathways, including oxidation-reduction reactions and nucleophilic additions.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid 2-(2-formyl-phenoxy)-ethyl ester: Lacks the methyl group, which may affect its reactivity and applications.
Acetic acid 2-(4-methyl-phenoxy)-ethyl ester:
Acetic acid 2-(2-formyl-4-methyl-phenoxy)-propyl ester: Has a different alkyl chain length, which can influence its physical properties and reactivity.
Uniqueness
2-(2-formyl-4-methylphenoxy)ethyl acetate is unique due to the presence of both formyl and methyl groups on the phenoxy ring
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-(2-formyl-4-methylphenoxy)ethyl acetate |
InChI |
InChI=1S/C12H14O4/c1-9-3-4-12(11(7-9)8-13)16-6-5-15-10(2)14/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
WOUZPSIPDZKOME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCCOC(=O)C)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione](/img/structure/B8410068.png)




![4-Amino-1-(4-[4-fluorophenyl]-4-oxobutyl)piperidine](/img/structure/B8410099.png)
![4-(4-[1,2,3]Triazol-1-yl-but-1-ynyl)-phenol](/img/structure/B8410100.png)

